![molecular formula C15H28O7 B13678584 2-Propanol, 1,3-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]- CAS No. 53380-10-2](/img/structure/B13678584.png)
2-Propanol, 1,3-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)propan-2-ol is a chemical compound with the molecular formula C15H28O7 It is characterized by the presence of two 2,2-dimethyl-1,3-dioxolane groups attached to a propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)propan-2-ol typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with an appropriate propan-2-ol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 1,3-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)propan-2-ol may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The industrial synthesis often employs advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane groups can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups .
Scientific Research Applications
1,3-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)propan-2-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 1,3-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)propan-2-ol exerts its effects depends on its specific application. In chemical reactions, the dioxolane groups can act as protecting groups or intermediates, facilitating the formation of desired products. In biological systems, the compound may interact with enzymes or other molecular targets, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)urea: This compound has a similar structure but contains a urea group instead of a propan-2-ol backbone.
2,2-dimethyl-1,3-dioxolane-4-methanol: A simpler compound with a single dioxolane group attached to methanol.
®-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol:
Uniqueness
1,3-bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)propan-2-ol is unique due to its dual dioxolane groups and propan-2-ol backbone, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
53380-10-2 |
|---|---|
Molecular Formula |
C15H28O7 |
Molecular Weight |
320.38 g/mol |
IUPAC Name |
1,3-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]propan-2-ol |
InChI |
InChI=1S/C15H28O7/c1-14(2)19-9-12(21-14)7-17-5-11(16)6-18-8-13-10-20-15(3,4)22-13/h11-13,16H,5-10H2,1-4H3 |
InChI Key |
PXDGVCHVYNBVHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COCC(COCC2COC(O2)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine](/img/structure/B13678520.png)
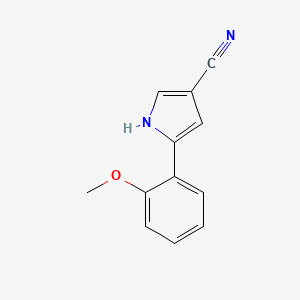

![5-Methoxybenzo[d]isothiazole](/img/structure/B13678531.png)
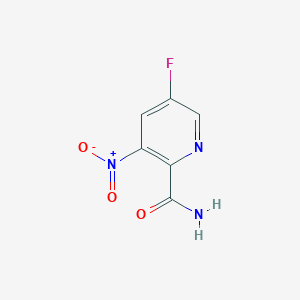
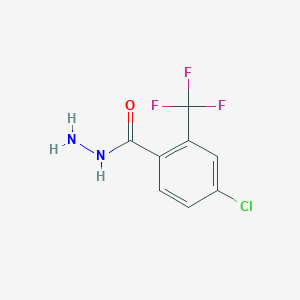
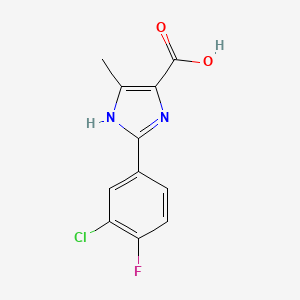
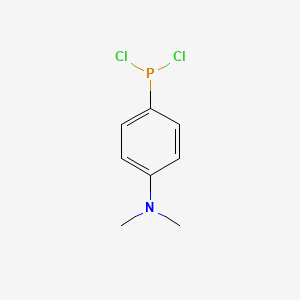
![6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678569.png)
![Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate](/img/structure/B13678577.png)

![5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13678618.png)
